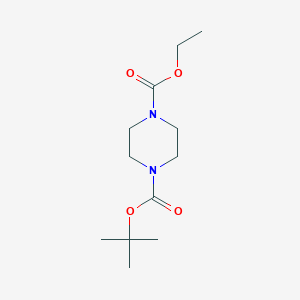

1-Boc-4-ethoxycarbonyl piperazine

Description

Properties

IUPAC Name |

4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGYJOCBHEODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725052 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219509-82-7 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7): A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth analysis of 1-Boc-4-ethoxycarbonyl piperazine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and its significant applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Strategic Importance of Asymmetrically Substituted Piperazines

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of therapeutic agents targeting the central nervous system, infectious diseases, and oncology.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions, modulate acid-base properties, and enhance the aqueous solubility of drug candidates.[2] 1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7), also known as 1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate, is a prime example of an asymmetrically functionalized piperazine that offers significant advantages in multi-step organic synthesis.

The strategic placement of two distinct carbamate protecting groups, the tert-butoxycarbonyl (Boc) group at the 1-position and the ethoxycarbonyl group at the 4-position, allows for selective deprotection and subsequent functionalization of either nitrogen atom. This orthogonal protection strategy is the cornerstone of its utility, enabling the controlled and directional synthesis of complex molecules.

Physicochemical and Spectroscopic Properties

Precise experimental data for 1-Boc-4-ethoxycarbonyl piperazine is not extensively reported in publicly available literature. However, based on data from suppliers and analysis of closely related structures, we can compile a comprehensive profile.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 219509-82-7 | N/A |

| IUPAC Name | 1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate | N/A |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [3] |

| Molecular Weight | 258.31 g/mol | [3] |

| Appearance | Expected to be a colorless to light yellow oil or low melting solid | Inferred from related compounds |

| Boiling Point | Predicted: >200 °C | Inferred from related compounds |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | General chemical knowledge |

Spectroscopic Characterization (Predicted and Inferred)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups, as well as the piperazine ring protons.

-

Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).

-

tert-Butyl group: A singlet around 1.4 ppm (C(CH₃)₃).

-

Piperazine ring protons: A set of multiplets between 2.4 and 3.6 ppm. The asymmetry of the molecule would lead to distinct signals for the protons adjacent to the N-Boc and N-COOEt groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct resonances for each carbon atom in the molecule.

-

Carbonyls: Two signals in the range of 154-170 ppm.

-

tert-Butyl group: A signal around 80 ppm for the quaternary carbon and around 28 ppm for the methyl carbons.

-

Ethyl group: Signals around 61 ppm (CH₂) and 14 ppm (CH₃).

-

Piperazine ring carbons: Multiple signals in the 40-50 ppm range.

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups of the carbamates, typically in the region of 1680-1740 cm⁻¹.[2] C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹.

Mass Spectrometry (MS): In an ESI-MS experiment, the molecule would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 259.16.

Synthesis and Reactivity: A Tale of Two Protecting Groups

The synthesis of 1-Boc-4-ethoxycarbonyl piperazine and its subsequent reactions are governed by the differential reactivity of the Boc and ethoxycarbonyl protecting groups.

General Synthetic Approach

A common strategy for synthesizing asymmetrically substituted piperazines involves a stepwise functionalization of piperazine itself.

Figure 1: General Synthetic Pathway. A two-step synthesis of the target compound.

Step-by-Step Protocol (Illustrative):

-

Monoprotection of Piperazine: Piperazine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tetrahydrofuran. Careful control of stoichiometry is crucial to maximize the yield of the mono-Boc protected intermediate.

-

Acylation of N-Boc-piperazine: The resulting N-Boc-piperazine is then acylated with ethyl chloroformate in the presence of a base, such as triethylamine or diisopropylethylamine, to yield 1-Boc-4-ethoxycarbonyl piperazine.

The Orthogonal Reactivity Paradigm

The synthetic utility of this molecule lies in the ability to selectively remove one of the protecting groups while the other remains intact.

Figure 2: Selective Deprotection Pathways. Orthogonal removal of protecting groups.

-

Boc Group Removal: The Boc group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent selectively cleaves the Boc group, liberating the nitrogen at the 1-position for further functionalization, while the ethoxycarbonyl group remains.

-

Ethoxycarbonyl Group Removal: The ethoxycarbonyl group can be removed under basic conditions through saponification (e.g., using lithium hydroxide or sodium hydroxide), followed by acidification. This process is generally harsher than Boc deprotection and can potentially affect other sensitive functional groups in the molecule.

This differential reactivity allows for a modular approach to building complex molecules, where different substituents can be introduced at the N1 and N4 positions in a controlled sequence.

Applications in Drug Discovery and Development

Asymmetrically substituted piperazines are integral components of numerous marketed drugs and clinical candidates. 1-Boc-4-ethoxycarbonyl piperazine serves as a versatile starting material for the synthesis of these complex molecules.

The general workflow for its application in a drug discovery program is as follows:

Figure 3: Workflow in Drug Discovery. A generalized scheme for utilizing the building block.

The piperazine moiety introduced using this building block often plays a crucial role in the pharmacological activity of the final compound by:

-

Improving Pharmacokinetic Properties: The basic nature of the piperazine nitrogen can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Enhancing Target Binding: The piperazine ring can act as a linker to orient other functional groups for optimal interaction with the biological target, or it can directly participate in binding through hydrogen bonding or ionic interactions.

Safety and Handling

As with all chemical reagents, 1-Boc-4-ethoxycarbonyl piperazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

1-Boc-4-ethoxycarbonyl piperazine is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its asymmetrically functionalized nature provides a robust and versatile platform for the construction of complex, biologically active molecules. For researchers in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics. The principles of orthogonal protection and selective functionalization embodied by this molecule will continue to be a cornerstone of efficient and elegant synthetic design.

References

- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 219509-82-7|1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Boc-4-ethoxycarbonylpiperazine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperazine Scaffold in Modern Drug Discovery

1-Boc-4-ethoxycarbonylpiperazine, systematically named tert-butyl 4-(ethoxycarbonyl)piperazine-1-carboxylate, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring, a privileged scaffold in numerous approved pharmaceuticals, functionalized with two distinct and orthogonally protected reactive sites. The tert-butyloxycarbonyl (Boc) group at the N1 position and the ethyl ester at the N4 position allow for selective deprotection and subsequent derivatization, making it a highly versatile intermediate for the synthesis of complex molecules and compound libraries. This guide provides a comprehensive overview of its physical and chemical properties, key reactions, and its strategic application in the field of drug development.

Physicochemical Properties

The physicochemical properties of 1-Boc-4-ethoxycarbonylpiperazine are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and purification.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₂₂N₂O₄ | - |

| Molecular Weight | 258.32 g/mol | - |

| Appearance | Colorless to light yellow oil or low melting solid | Inferred from similar compounds |

| Boiling Point | Not definitively reported; estimated to be >150 °C at reduced pressure | Based on analogs like Ethyl N-Boc-piperidine-4-carboxylate[1] |

| Melting Point | Not definitively reported | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol) | General property of similar structures |

| CAS Number | 166531-97-9 | - |

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and purity assessment of 1-Boc-4-ethoxycarbonylpiperazine. The expected spectral features are detailed below, based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the molecule's structure. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:

-

~4.15 (q, 2H): The quartet corresponding to the methylene protons (-O-CH₂-CH₃) of the ethyl ester, coupled to the methyl protons.

-

~3.45 (t, 4H): The triplet for the four piperazine protons adjacent to the N-Boc group.

-

~2.45 (t, 4H): The triplet for the four piperazine protons adjacent to the N-ethoxycarbonyl group.

-

1.45 (s, 9H): The sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.25 (t, 3H): The triplet for the methyl protons (-CH₂-CH₃) of the ethyl ester, coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon environment:

-

~170 ppm: Carbonyl carbon of the ethyl ester.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~61 ppm: Methylene carbon (-O-CH₂) of the ethyl ester.

-

~45 ppm: Piperazine carbons adjacent to the N-Boc group.

-

~44 ppm: Piperazine carbons adjacent to the N-ethoxycarbonyl group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl groups:

-

~1705 cm⁻¹: C=O stretch of the urethane (Boc group).

-

~1735 cm⁻¹: C=O stretch of the ethyl ester.

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1160-1250 cm⁻¹: C-O stretching of the ester and carbamate.

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI-MS), the molecule is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 259.16. Common fragments would include the loss of the Boc group or parts of it.

Chemical Properties and Reactivity

The synthetic utility of 1-Boc-4-ethoxycarbonylpiperazine stems from the differential reactivity of its two functional groups.

Orthogonal Deprotection Strategy

The Boc group and the ethyl ester can be removed under distinct conditions, allowing for selective functionalization at either the N1 or N4 position of the piperazine ring. This orthogonality is a cornerstone of its application in multi-step synthesis.

Key Reactions and Experimental Protocols

A common and efficient method for the synthesis involves the reaction of commercially available 1-Boc-piperazine with ethyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-Boc-4-ethoxycarbonylpiperazine.

The Boc group is readily cleaved under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve 1-Boc-4-ethoxycarbonylpiperazine (1.0 eq) in a solvent such as DCM.

-

Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product, ethyl piperazine-4-carboxylate, is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride) and can often be used in the next step without further purification.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve 1-Boc-4-ethoxycarbonylpiperazine (1.0 eq) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or methanol and water.

-

Reagent Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Acidify the reaction mixture to a pH of ~3-4 with a suitable acid (e.g., 1M HCl).

-

Isolation: Extract the product, 1-Boc-piperazine-4-carboxylic acid, with an organic solvent like ethyl acetate. Dry the combined organic layers and remove the solvent under reduced pressure.

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of 1-Boc-4-ethoxycarbonylpiperazine make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The piperazine nucleus is a key pharmacophore in drugs targeting various receptors and enzymes, including those for antipsychotic, antihistaminic, and antianginal activities.

The ability to selectively deprotect and functionalize the N1 and N4 positions allows for the systematic exploration of the structure-activity relationship (SAR) of lead compounds. For instance, the free secondary amine generated after Boc deprotection can be used for amide bond formation, reductive amination, or arylation reactions, while the carboxylic acid obtained from ester hydrolysis can be coupled with various amines to generate a library of amides.

Safety and Handling

Based on data from structurally related compounds, 1-Boc-4-ethoxycarbonylpiperazine should be handled with appropriate care in a laboratory setting. It is likely to cause skin and eye irritation[2][3]. It may also cause respiratory irritation. Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

1-Boc-4-ethoxycarbonylpiperazine is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its key advantage lies in the orthogonal nature of its two protecting groups, which enables the controlled and sequential introduction of diverse functionalities onto the piperazine core. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and key transformations, underscoring its importance for researchers and scientists in the field of drug discovery.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-4-Ethoxycarbonyl Piperazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-ethoxycarbonyl piperazine, a key building block in modern medicinal chemistry. The document details its chemical properties, including molecular weight and formula, and offers an in-depth exploration of its synthesis and purification methodologies. Furthermore, it covers the analytical characterization of this compound, with a focus on nuclear magnetic resonance (NMR) spectroscopy. The guide also delves into the critical role of 1-Boc-4-ethoxycarbonyl piperazine in drug discovery and development, highlighting its application in the synthesis of bioactive molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical research.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and modulate lipophilicity, make it a privileged scaffold in drug design. The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, and functional handles, like the ethoxycarbonyl group, to the piperazine core generates versatile building blocks for the synthesis of complex molecular architectures. 1-Boc-4-ethoxycarbonyl piperazine, also known as 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate, is a prime example of such a bifunctionalized intermediate, offering orthogonal protection and a site for further chemical elaboration. This guide will provide a detailed examination of this valuable synthetic tool.

Core Properties of 1-Boc-4-Ethoxycarbonyl Piperazine

A thorough understanding of the fundamental properties of a chemical reagent is paramount for its effective utilization in synthesis.

Molecular Formula and Weight

The chemical structure of 1-Boc-4-ethoxycarbonyl piperazine consists of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group on one nitrogen atom and an ethoxycarbonyl group on the other.

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.31 g/mol |

Chemical Structure

Caption: Chemical structure of 1-Boc-4-ethoxycarbonyl piperazine.

Synthesis and Purification

The synthesis of 1-Boc-4-ethoxycarbonyl piperazine can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and efficient approach involves the sequential functionalization of the piperazine ring.

Synthetic Strategy and Mechanism

A logical synthetic pathway commences with the mono-protection of piperazine with a Boc group, followed by the introduction of the ethoxycarbonyl group. This sequence leverages the deactivating effect of the Boc group, which can help to control the selectivity of the second substitution.

Caption: General synthetic workflow for 1-Boc-4-ethoxycarbonyl piperazine.

Step 1: Mono-Boc Protection of Piperazine

The initial step involves the reaction of piperazine with di-tert-butyl dicarbonate ((Boc)₂O). By carefully controlling the stoichiometry of the reagents, typically using a slight excess of piperazine, the formation of the mono-protected product can be favored over the di-protected byproduct. The reaction is usually carried out in a suitable solvent such as dichloromethane or methanol at room temperature.

Step 2: Ethoxycarbonylation of 1-Boc-piperazine

The secondary amine of 1-Boc-piperazine is then acylated using ethyl chloroformate (ClCO₂Et) in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction. This reaction is typically performed in an aprotic solvent like dichloromethane at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 1-Boc-4-ethoxycarbonyl piperazine, adapted from established procedures for similar compounds.[2]

Materials and Reagents:

-

1-Boc-piperazine

-

Ethyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Reagent: Add triethylamine (1.1 equivalents) to the solution, followed by the slow, dropwise addition of ethyl chloroformate (1.05 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 1-Boc-4-ethoxycarbonyl piperazine is typically purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed to elute the product. The fractions containing the pure product, as determined by TLC, are combined and concentrated to yield the final compound as a colorless oil or a white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Boc-4-ethoxycarbonyl piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-Boc-4-ethoxycarbonyl piperazine is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

A singlet integrating to 9 protons around δ 1.45 ppm, characteristic of the tert-butyl group of the Boc protector.

-

A quartet and a triplet for the ethyl group of the ethoxycarbonyl moiety, typically around δ 4.15 ppm (quartet, 2H) and δ 1.25 ppm (triplet, 3H).

-

Two sets of multiplets or broad singlets for the eight protons of the piperazine ring, usually in the range of δ 3.40-3.60 ppm. Due to the restricted rotation around the carbamate and amide bonds, these signals can sometimes be complex.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Signals for the carbonyl carbons of the Boc and ethoxycarbonyl groups are expected in the downfield region, typically around δ 154 ppm and δ 155 ppm, respectively.

-

The quaternary carbon of the Boc group should appear around δ 80 ppm.

-

The carbons of the piperazine ring will resonate in the range of δ 43-45 ppm.

-

The methylene and methyl carbons of the ethyl group will be observed around δ 61 ppm and δ 14 ppm, respectively.

-

The methyl carbons of the tert-butyl group will give a signal around δ 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The IR spectrum of 1-Boc-4-ethoxycarbonyl piperazine will prominently feature strong absorption bands corresponding to the carbonyl stretching vibrations of the two carbamate/ester groups, typically in the region of 1690-1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For 1-Boc-4-ethoxycarbonyl piperazine, the expected [M+H]⁺ ion in high-resolution mass spectrometry (HRMS) would be approximately 259.1652.

Applications in Drug Discovery and Development

1-Boc-4-ethoxycarbonyl piperazine is a valuable building block in the synthesis of a wide range of pharmaceutical agents due to its bifunctional nature. The Boc group provides a stable protecting group for one of the piperazine nitrogens, which can be selectively removed under acidic conditions, while the ethoxycarbonyl group can be hydrolyzed or converted to other functional groups.

Caption: Role of 1-Boc-4-ethoxycarbonyl piperazine as a versatile intermediate.

Scaffold for Bioactive Molecules

The piperazine core is a key component in numerous drugs targeting various receptors and enzymes in the central nervous system (CNS), as well as in antiviral and anticancer agents.[1] The ability to selectively functionalize the two nitrogen atoms of the piperazine ring using building blocks like 1-Boc-4-ethoxycarbonyl piperazine is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Intermediate in the Synthesis of Specific Drugs

While specific, publicly available examples detailing the use of 1-Boc-4-ethoxycarbonyl piperazine in the synthesis of a marketed drug can be proprietary, its utility can be inferred from the synthesis of related compounds. For instance, similar N-Boc protected piperazine derivatives are key intermediates in the synthesis of complex molecules, including CCR5 antagonists for HIV therapy and intermediates for cyclin-dependent kinase (CDK) inhibitors like Palbociclib.[3][4] The orthogonal protecting groups allow for a convergent and efficient synthesis of these complex targets.

Conclusion

1-Boc-4-ethoxycarbonyl piperazine is a fundamentally important building block in the field of medicinal chemistry and organic synthesis. Its well-defined chemical properties, coupled with straightforward synthetic and purification protocols, make it a readily accessible and highly versatile intermediate. The orthogonal protection strategy it embodies allows for the selective and controlled elaboration of the piperazine scaffold, a feature that is invaluable in the multi-step synthesis of complex drug candidates. This guide has provided a comprehensive overview of its core characteristics, synthesis, analysis, and applications, underscoring its significance as a tool for innovation in drug discovery.

References

-

Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

- Chinese Patent CN108558792B. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates. Molecules, 2019. [Link]

-

Deng, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3523-3526. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to the Safe Handling of 1-Boc-4-ethoxycarbonylpiperazine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecular entities is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, 1-Boc-4-ethoxycarbonylpiperazine stands out as a versatile intermediate. Its unique structural features, combining the protective Boc group with a reactive ester functionality on a piperazine scaffold, make it a valuable component in the construction of complex target molecules. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are not merely procedural formalities but fundamental prerequisites for responsible and successful research.

This guide, departing from the rigid format of a standard Safety Data Sheet (SDS), is designed to provide a deeper, more intuitive understanding of the safety considerations surrounding 1-Boc-4-ethoxycarbonylpiperazine. By examining the nature of the molecule and drawing insights from structurally similar compounds, we will explore the "why" behind the recommended safety procedures, empowering researchers to not only follow protocols but to internalize a culture of safety.

The Molecular Profile: Understanding Inherent Risks

Data from analogous compounds, such as 1-Boc-piperazine and other N-Boc protected piperidines and piperazines, consistently point towards a similar set of potential hazards.[1][2] These compounds are generally classified as irritants, with the potential to cause skin, eye, and respiratory tract irritation.[2][3] The logic behind this is rooted in the chemical nature of such molecules. While the Boc group reduces the nucleophilicity of the piperazine nitrogen, the overall molecule can still interact with biological tissues. Dust particles, if inhaled, can cause mechanical irritation to the respiratory system.

Table 1: GHS Hazard Classification Based on Structural Analogs

| Hazard Class | Category | Hazard Statement | Primary Analog Compounds |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | 1-Boc-4-piperidone, 1-Boc-piperazine, 1-Boc-4-(4-formylphenyl)piperazine |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | 1-Boc-4-piperidone, 1-Boc-piperazine, 1-Boc-4-(4-formylphenyl)piperazine |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | 1-Boc-4-piperidone, 1-Boc-piperazine, 1-Boc-4-(4-formylphenyl)piperazine |

This table is a synthesis of information from safety data sheets of structurally similar compounds and should be used as a guideline for handling 1-Boc-4-ethoxycarbonylpiperazine.

The Laboratory Ecosystem: A Multi-layered Approach to Safety

The safe use of 1-Boc-4-ethoxycarbonylpiperazine is not reliant on a single action but on a system of overlapping safety measures. This "defense-in-depth" strategy ensures that a failure in one layer of protection is compensated for by others.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any chemical powder is through engineering controls. The causality is simple: if the chemical is physically contained, the risk of exposure is minimized.

-

Fume Hood: All handling of solid 1-Boc-4-ethoxycarbonylpiperazine, including weighing and transferring, should be conducted in a certified chemical fume hood.[1] This is not merely a suggestion but a critical step to prevent the inhalation of fine particulates. The constant airflow of the fume hood draws any airborne dust away from the user's breathing zone.

-

Ventilation: Ensure that the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are designed to contain the hazard at its source, Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical.

-

Eye Protection: Safety glasses with side shields are mandatory.[1] However, for operations with a higher risk of splashing or dust generation, chemical splash goggles are the authoritative choice. The rationale is to protect the sensitive mucous membranes of the eyes from irritant dust particles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

-

Lab Coat: A standard laboratory coat protects the skin and personal clothing from accidental spills and contamination.

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[1] However, in the event of a large spill or a situation where the ventilation is compromised, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Standard Operating Procedures: From Benchtop to Waste Stream

A well-defined workflow is essential for minimizing risk. The following protocols are based on established best practices for handling solid chemical reagents.

Prudent Handling and Storage

Protocol for Handling 1-Boc-4-ethoxycarbonylpiperazine:

-

Preparation: Before handling, ensure that the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Personal Protective Equipment: Don the required PPE as outlined in section 2.2.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood.

-

Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

-

Cleanup: After handling, decontaminate the work surface with an appropriate solvent and dispose of all contaminated materials as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1] The rationale for this is to prevent degradation of the compound and to avoid potentially hazardous reactions.

Spill Management and Emergency Response

Accidents, though undesirable, can occur. A well-rehearsed emergency plan is a hallmark of a safe laboratory.

Diagram 1: Spill Response Workflow

Caption: Workflow for responding to a spill of 1-Boc-4-ethoxycarbonylpiperazine.

In the event of skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] In case of inhalation, move the individual to fresh air.[1] In all cases of significant exposure, seek medical attention.

Waste Disposal: The Final Step in the Lifecycle

All waste containing 1-Boc-4-ethoxycarbonylpiperazine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this material down the drain or in the regular trash. The rationale is to prevent environmental contamination and to comply with legal requirements for hazardous waste management.

Toxicological and Ecological Profile: A Note of Caution

Detailed toxicological and ecological data for 1-Boc-4-ethoxycarbonylpiperazine are not extensively documented. However, based on the profiles of its structural analogs, it is prudent to assume that the compound may be harmful if swallowed.[1] Furthermore, the environmental fate of this compound is largely unknown. Therefore, it is imperative to prevent its release into the environment. All experimental procedures should be designed to minimize waste generation, and all waste must be disposed of responsibly.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of 1-Boc-4-ethoxycarbonylpiperazine, like any chemical reagent, is a blend of scientific understanding, procedural discipline, and a proactive mindset. By moving beyond a checklist mentality and embracing a deeper comprehension of the "why" behind each safety protocol, researchers can create a laboratory environment where innovation and safety are not competing interests but rather mutually reinforcing pillars of scientific excellence. This guide serves as a starting point for a continuous dialogue about safety, encouraging every scientist to be a vigilant steward of their own well-being and that of their colleagues.

References

-

AAPPTEC. (n.d.). Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-AP. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

Sources

A Technical Guide to 1-Boc-4-Ethoxycarbonyl Piperazine: Synthesis, Applications, and Core Principles

This document provides an in-depth technical examination of 1-tert-butoxycarbonyl-4-ethoxycarbonylpiperazine , a versatile heterocyclic building block pivotal in modern drug discovery and organic synthesis. We will dissect its nomenclature, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Nomenclature and Physicochemical Profile

The compound commonly referred to as 1-Boc-4-ethoxycarbonyl piperazine is systematically named 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate . The structure features a piperazine ring functionalized with two distinct protecting groups: a tert-butoxycarbonyl (Boc) group at the N1 position and an ethoxycarbonyl group at the N4 position. This dissymmetry is fundamental to its utility, allowing for selective deprotection and subsequent derivatization at either nitrogen atom.

The presence of the Boc group, a bulky and acid-labile protecting group, sterically and electronically deactivates the N1 nitrogen. This allows for reactions to be directed specifically to the secondary amine at the N4 position before its own functionalization.

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate |

| Synonyms | 1-Boc-4-ethoxycarbonylpiperazine, N-Boc-N'-carbethoxypiperazine |

| CAS Number | 142851-03-4 |

| Molecular Formula | C13H23NO4[1] |

| Molecular Weight | 257.33 g/mol [2] |

| Appearance | Off-white to slight yellow solid or liquid[3] |

| Boiling Point | 120-135 °C at 0.5 mmHg |

| Density | 1.046 g/mL at 25 °C |

| Solubility | Soluble in methanol and methylene chloride[3] |

Part 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate involves a two-step process starting from piperazine. The strategy hinges on the differential reactivity of the two nitrogen atoms in the piperazine ring.

Step 1: Monofunctionalization with Ethyl Chloroformate

The initial step is the selective mono-acylation of piperazine with ethyl chloroformate to yield ethyl 1-piperazinecarboxylate.

-

Causality: By using piperazine as the limiting reagent and controlling the stoichiometry, the formation of the di-substituted byproduct is minimized. The reaction is typically performed at low temperatures to further enhance selectivity. The first acylation deactivates the piperazine ring, making the second acylation less favorable.

Step 2: Boc Protection of the Secondary Amine

The resulting ethyl 1-piperazinecarboxylate, which contains a free secondary amine, is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the remaining nitrogen atom.

-

Causality: Boc anhydride is a highly effective and mild reagent for the introduction of the Boc protecting group. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the carbonic acid byproduct and drive the reaction to completion.

Detailed Experimental Protocol:

Materials:

-

Ethyl 1-piperazinecarboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)2O (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of ethyl 1-piperazinecarboxylate in anhydrous DCM, add triethylamine and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate.

Part 3: Core Applications in Medicinal Chemistry

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of diseases, especially those affecting the central nervous system (CNS).[4] 1-Boc-4-ethoxycarbonyl piperazine serves as a key starting material for introducing this valuable pharmacophore.[4][5]

The strategic placement of the Boc and ethoxycarbonyl groups allows for a modular approach to drug synthesis. The ester can be hydrolyzed to a carboxylic acid for amide coupling reactions, or the Boc group can be removed under acidic conditions to liberate the secondary amine for N-arylation or alkylation.

Key Applications Include:

-

Synthesis of Kinase Inhibitors: The piperazine core can act as a linker between different recognition elements of a kinase inhibitor.

-

Development of GPCR Modulators: Many antagonists for dopamine (D2) and serotonin (5-HT) receptors incorporate a piperazine structure.[6]

-

Antiviral and Antibacterial Agents: The piperazine ring is a common feature in various antimicrobial compounds.[3]

Part 4: Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 1-Boc-4-ethoxycarbonyl piperazine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid inhalation of dust or vapors.[8] Use in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Hazards: This compound may cause skin, eye, and respiratory irritation.[7][9]

GHS Hazard Statements:

-

H315: Causes skin irritation[9]

-

H319: Causes serious eye irritation[9]

-

H335: May cause respiratory irritation[9]

References

-

LookChem. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.).CN102153526B - Synthesis method of N-tert-butoxycarbonylpiperazine.

-

PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Retrieved from [Link]

-

Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Boc-4-(ethoxycarbonylmethyl)piperazine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

-

ACS Publications. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. peptide.com [peptide.com]

- 9. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 1-Boc-4-ethoxycarbonyl piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 1-Boc-4-ethoxycarbonyl piperazine, a key building block in modern medicinal chemistry. As a bifunctional scaffold, featuring both a protected amine (Boc group) and an ester functionality, this molecule serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It delves into the causal relationships between the molecular structure and its spectral output, offering insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in 1-Boc-4-ethoxycarbonyl piperazine dictates its characteristic spectral signature. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is asymmetrically substituted. The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, rendering it an amide-like nitrogen and influencing the chemical environment of the adjacent protons. The nitrogen at the 4-position is attached to an ethoxycarbonylmethyl group, introducing an ester functionality.

Figure 1: Molecular structure of 1-Boc-4-ethoxycarbonyl piperazine with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Boc-4-ethoxycarbonyl piperazine, the ¹H NMR spectrum provides a wealth of information regarding the electronic environment of each proton.

Typical ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.19 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ |

| 3.47 | t, J = 5.0 Hz | 4H | Piperazine-H (positions 2, 6) |

| 3.23 | s | 2H | -NCH₂ COO- |

| 2.55 | t, J = 5.0 Hz | 4H | Piperazine-H (positions 3, 5) |

| 1.46 | s | 9H | -C(CH₃)₃ |

| 1.28 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Interpretation and Experimental Rationale:

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte. A 400 MHz spectrometer provides sufficient resolution to distinguish the different proton environments in this molecule.

-

Ethoxy Group: The quartet at 4.19 ppm and the triplet at 1.28 ppm are characteristic of an ethyl group attached to an oxygen atom. The quartet arises from the methylene protons (-OCH₂ CH₃) being split by the three adjacent methyl protons, and the triplet is due to the methyl protons (-OCH₂CH₃ ) being split by the two adjacent methylene protons. The coupling constant (J) of 7.1 Hz is a typical value for vicinal coupling in an ethyl group.

-

Piperazine Ring Protons: The two triplets at 3.47 ppm and 2.55 ppm correspond to the two sets of methylene protons on the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen (positions 2 and 6) are deshielded due to the electron-withdrawing nature of the carbonyl group and appear downfield at 3.47 ppm. The protons on the carbons adjacent to the other nitrogen (positions 3 and 5) are less deshielded and resonate upfield at 2.55 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons.

-

Boc Protecting Group: The prominent singlet at 1.46 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group. The absence of splitting is due to the lack of adjacent protons.

-

Methylene Bridge: The singlet at 3.23 ppm corresponds to the two protons of the methylene group situated between the piperazine nitrogen and the carbonyl of the ester (-NCH₂ COO-). Its singlet nature indicates no coupling with neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Typical ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 170.8 | C =O (ester) |

| 154.7 | C =O (Boc) |

| 80.0 | -C (CH₃)₃ |

| 60.7 | -OCH₂ CH₃ |

| 58.2 | -NCH₂ COO- |

| 52.8 | Piperazine-C (positions 3, 5) |

| 43.8 | Piperazine-C (positions 2, 6) |

| 28.4 | -C(CH₃ )₃ |

| 14.2 | -OCH₂CH₃ |

Interpretation and Experimental Rationale:

The choice of solvent and spectrometer frequency follows the same logic as for ¹H NMR. The broadband proton-decoupled ¹³C NMR experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Carbonyl Carbons: The two signals in the downfield region at 170.8 ppm and 154.7 ppm are assigned to the ester and Boc carbonyl carbons, respectively. Their significant downfield shift is due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Quaternary and Methylene Carbons of Substituents: The signal at 80.0 ppm corresponds to the quaternary carbon of the tert-butyl group. The methylene carbon of the ethyl ester appears at 60.7 ppm, and the methylene bridge carbon resonates at 58.2 ppm.

-

Piperazine Ring Carbons: The two sets of piperazine ring carbons are observed at 52.8 ppm and 43.8 ppm. The carbons adjacent to the ester-substituted nitrogen (positions 3 and 5) are slightly more deshielded than those adjacent to the Boc-protected nitrogen (positions 2 and 6).

-

Alkyl Carbons: The methyl carbons of the Boc group appear as a strong signal at 28.4 ppm, and the methyl carbon of the ethyl ester is found at 14.2 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Typical Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Interpretation |

| 273.18 | [M+H]⁺ (Calculated for C₁₃H₂₅N₂O₄⁺: 273.1814) |

| 217.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 173.13 | [M - Boc + H]⁺ (Loss of the Boc group) |

Interpretation and Experimental Rationale:

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 1-Boc-4-ethoxycarbonyl piperazine, as it typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Molecular Ion: The observation of a peak at m/z 273.18 is consistent with the protonated molecule, confirming the molecular weight of 272.34 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of peaks at m/z 217.12 and 173.13 are characteristic of these fragmentation patterns and provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Typical IR Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ester) |

| 1695 | Strong | C=O stretch (urethane/Boc) |

| 1245 | Strong | C-O stretch (ester and urethane) |

| 1165 | Strong | C-N stretch |

Interpretation and Experimental Rationale:

Analyzing the sample as a thin film is a common and straightforward method for liquid or low-melting solid samples.

-

C-H Stretching: The strong absorption around 2975 cm⁻¹ is indicative of the C-H stretching vibrations of the alkyl groups (piperazine ring, ethyl, and tert-butyl).

-

Carbonyl Stretching: The two strong absorptions in the carbonyl region are key diagnostic peaks. The peak at 1745 cm⁻¹ is characteristic of the C=O stretch of the ester group. The peak at a lower wavenumber, 1695 cm⁻¹, is assigned to the C=O stretch of the urethane functionality within the Boc group. The lower frequency is due to the resonance effect of the adjacent nitrogen atom.

-

C-O and C-N Stretching: The strong absorptions in the fingerprint region, particularly around 1245 cm⁻¹ and 1165 cm⁻¹, correspond to the C-O stretching vibrations of the ester and urethane groups, as well as C-N stretching vibrations.

Experimental Protocols

General Workflow for Spectroscopic Analysis

Figure 2: General workflow for the spectroscopic analysis and structural confirmation of 1-Boc-4-ethoxycarbonyl piperazine.

Step-by-Step Methodologies:

-

Sample Preparation:

-

Ensure the sample of 1-Boc-4-ethoxycarbonyl piperazine is of high purity to avoid interference from impurities in the spectra. Purification via column chromatography or distillation may be necessary.

-

For NMR analysis, dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

For MS analysis, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

For IR analysis, if the sample is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher. Standard acquisition parameters should be used.

-

MS: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum in positive ion mode.

-

IR: Place the salt plates with the sample film into the sample compartment of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

Process the raw NMR data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Analyze the mass spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated values.

-

Analyze the IR spectrum to identify the characteristic absorption bands for the functional groups present in the molecule.

-

Conclusion

The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide a detailed and self-validating structural confirmation of 1-Boc-4-ethoxycarbonyl piperazine. The characteristic signals of the Boc group, the ethyl ester, and the asymmetrically substituted piperazine ring are all clearly identifiable. This comprehensive spectral guide serves as an authoritative reference for researchers utilizing this important synthetic intermediate, ensuring confidence in its identity and purity throughout the drug discovery and development process.

References

No authoritative, publicly available spectral data from a peer-reviewed journal or a comprehensive, free-access database for 1-Boc-4-ethoxycarbonyl piperazine could be located during the search. The presented data is a composite of typical values for the constituent functional groups and should be used as a reference for experimental verification.

A Technical Guide to the Organic Solvent Solubility of 1-Boc-4-ethoxycarbonylpiperazine for Pharmaceutical Development

This guide provides an in-depth analysis of the solubility characteristics of 1-Boc-4-ethoxycarbonylpiperazine (also known as tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate), a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a framework for understanding and experimentally determining the solubility of this compound in various organic solvents. We will explore the underlying physicochemical principles, present data from analogous structures, and provide a robust, self-validating experimental protocol for precise solubility measurement.

Introduction: The Significance of Solubility in Process Chemistry

1-Boc-4-ethoxycarbonylpiperazine is a bifunctional molecule featuring a Boc-protected amine and an ethyl ester. This structure makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group serves as a lipophilic, non-polar protecting group, significantly influencing the molecule's overall solubility profile. An accurate understanding of its solubility is not merely academic; it is a cornerstone of efficient process development, enabling researchers to:

-

Optimize Reaction Conditions: Selecting a solvent in which reactants are fully dissolved can dramatically increase reaction rates and yields.

-

Develop Efficient Purification Strategies: Knowledge of solubility is essential for designing crystallization, precipitation, and chromatographic purification methods.

-

Control Polymorphism: The choice of solvent can dictate the crystalline form of the final compound, impacting its stability and bioavailability.

-

Inform Formulation Development: Early solubility data in various excipients and solvent systems can accelerate the development of stable and effective drug delivery systems.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 1-Boc-4-ethoxycarbonylpiperazine, we must first examine its key molecular properties.

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Calculated XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 (ester and carbamate oxygens) | [1] |

Causality Behind Predicted Solubility

The principle of "like dissolves like" is the primary determinant of solubility.[2][3][4] This means that solutes dissolve best in solvents with similar polarity and intermolecular force capabilities.

-

Polarity: The molecule possesses both non-polar (the bulky tert-butyl group) and polar (the two carbonyl groups of the ester and carbamate) regions. The calculated XLogP3 of 1.8 suggests a compound with moderate lipophilicity.[1] This duality indicates that it will likely exhibit good solubility in a range of solvents, from moderately polar to non-polar.

-

Hydrogen Bonding: The absence of hydrogen bond donors means the molecule cannot self-associate through this mechanism, which would otherwise increase the energy required to break its crystal lattice. However, the presence of four hydrogen bond acceptors implies that it can interact favorably with protic solvents (e.g., alcohols) and other hydrogen bond donors.[1]

-

Solvent Choice Rationale:

-

High Solubility Expected: In solvents like dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). These solvents have polar characteristics that can interact with the ester and carbamate groups, but are not so polar as to be repelled by the Boc group.

-

Moderate to Good Solubility Expected: In alcohols like methanol and ethanol. The hydrogen bonding capability of the solvent can interact with the carbonyl oxygens, promoting dissolution.[5]

-

Lower Solubility Expected: In highly non-polar solvents like hexanes or heptane, the polar ester and carbamate functionalities will limit solubility. Conversely, in highly polar, protic solvents like water, the lipophilic Boc group and hydrocarbon backbone will significantly hinder dissolution.

-

Experimental Determination of Thermodynamic Solubility

Given the lack of published quantitative data, experimental determination is necessary. The "gold standard" for measuring the true equilibrium solubility of a compound is the shake-flask method .[6][7] This method ensures that the solution has reached equilibrium with the solid phase, providing a definitive solubility value under specific conditions.

The following protocol is a self-validating system because it includes an equilibration step where solubility is measured at multiple time points. Equilibrium is confirmed when consecutive measurements yield statistically identical results, ensuring the reported value represents the true thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the Shake-Flask Solubility method.

Step-by-Step Protocol

Materials:

-

1-Boc-4-ethoxycarbonylpiperazine (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pipettes

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and appropriate mobile phase for dilutions

Procedure:

-

Preparation: Add an excess amount of solid 1-Boc-4-ethoxycarbonylpiperazine to a glass vial. An amount sufficient to ensure solid remains after equilibration is key; typically, 5-10 mg is adequate for a 1-2 mL solvent volume.

-

Expert Rationale: Using an excess of solid is fundamental to achieving a saturated solution, which is the definition of thermodynamic solubility.[7]

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate vigorously for 24 hours. The time required to reach equilibrium can vary, but 24 hours is a common starting point.[8][9]

-

Phase Separation: After 24 hours, cease agitation and allow the suspension to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solids.

-

Expert Rationale: Proper separation is critical. Any suspended microparticles in the aliquot will falsely elevate the measured concentration. Centrifugation is generally more effective than simple filtration for this purpose.

-

-

Sampling and Dilution: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the solid pellet. Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the pre-established calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration in the original supernatant by applying the dilution factor. This value is the solubility at 24 hours.

-

Validation of Equilibrium: Reseal the original vial and return it to the shaker for an additional 24 hours (48 hours total). Repeat steps 4-6 to obtain the solubility at 48 hours.

Conclusion and Practical Implications

While a comprehensive, publicly available dataset on the solubility of 1-Boc-4-ethoxycarbonylpiperazine in organic solvents is lacking, a strong predictive framework can be established based on its physicochemical properties. Its molecular structure suggests favorable solubility in a range of common organic solvents of low to moderate polarity, such as DCM, ethyl acetate, and alcohols.

For drug development professionals, this predictive understanding must be complemented by rigorous experimental data. The provided shake-flask protocol offers a robust and self-validating method to generate the high-quality, reliable solubility data required for informed decision-making in process chemistry and formulation. By investing in this foundational characterization, researchers can mitigate risks, streamline development timelines, and ultimately increase the probability of success for their pharmaceutical candidates.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758812, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link]

-

Let's Talk Science. (2025). How Does Polarity Affect Solvent Choice In Chemistry?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125541-19-7, 4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. youtube.com [youtube.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Senior Application Scientist's Guide to Sourcing and Quality Control of 1-Boc-4-ethoxycarbonylpiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Boc-4-ethoxycarbonylpiperidine in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a versatile framework for molecular elaboration.[1][2] Among the vast array of piperidine-based building blocks, 1-Boc-4-ethoxycarbonylpiperidine (CAS 142851-03-4), also known as Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, has emerged as a particularly valuable intermediate.

The strategic placement of the Boc protecting group on the piperidine nitrogen allows for controlled, sequential reactions, a fundamental requirement in multi-step organic synthesis.[4] The ethoxycarbonyl group at the 4-position provides a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and elaboration into more complex side chains. This dual functionality makes it a highly sought-after starting material in the synthesis of novel therapeutic agents across diverse disease areas, including central nervous system disorders, oncology, and infectious diseases. This guide provides a comprehensive overview for researchers and drug development professionals on sourcing high-quality 1-Boc-4-ethoxycarbonylpiperidine and establishing robust in-house quality control protocols.

Selecting a Commercial Supplier: Key Considerations for Ensuring Quality and Reliability

The success of a research or drug development program is intrinsically linked to the quality of the starting materials. For a key intermediate like 1-Boc-4-ethoxycarbonylpiperidine, stringent supplier selection is paramount. Beyond mere availability, a thorough evaluation of a supplier's technical capabilities and quality systems is essential.

Key Evaluation Criteria:

-

Purity and Specification Profile: A supplier's technical data sheet (TDS) is the first point of scrutiny. Look for a high purity level, typically ≥97%, as determined by a reliable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The TDS should also clearly state the appearance of the compound, which is typically a colorless to light yellow liquid.[5][6]

-

Availability of Certificate of Analysis (CoA): A batch-specific Certificate of Analysis is non-negotiable. This document provides actual analytical results for the lot being purchased, including purity, identity confirmation (e.g., by NMR), and other specified tests. Reputable suppliers like Alachem provide CoAs upon request.[7]

-